

Application Notes and Protocols: Apatinib Xenograft Mouse Model

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Compound of Interest

Compound Name: **Apatinib**

Cat. No.: **B000926**

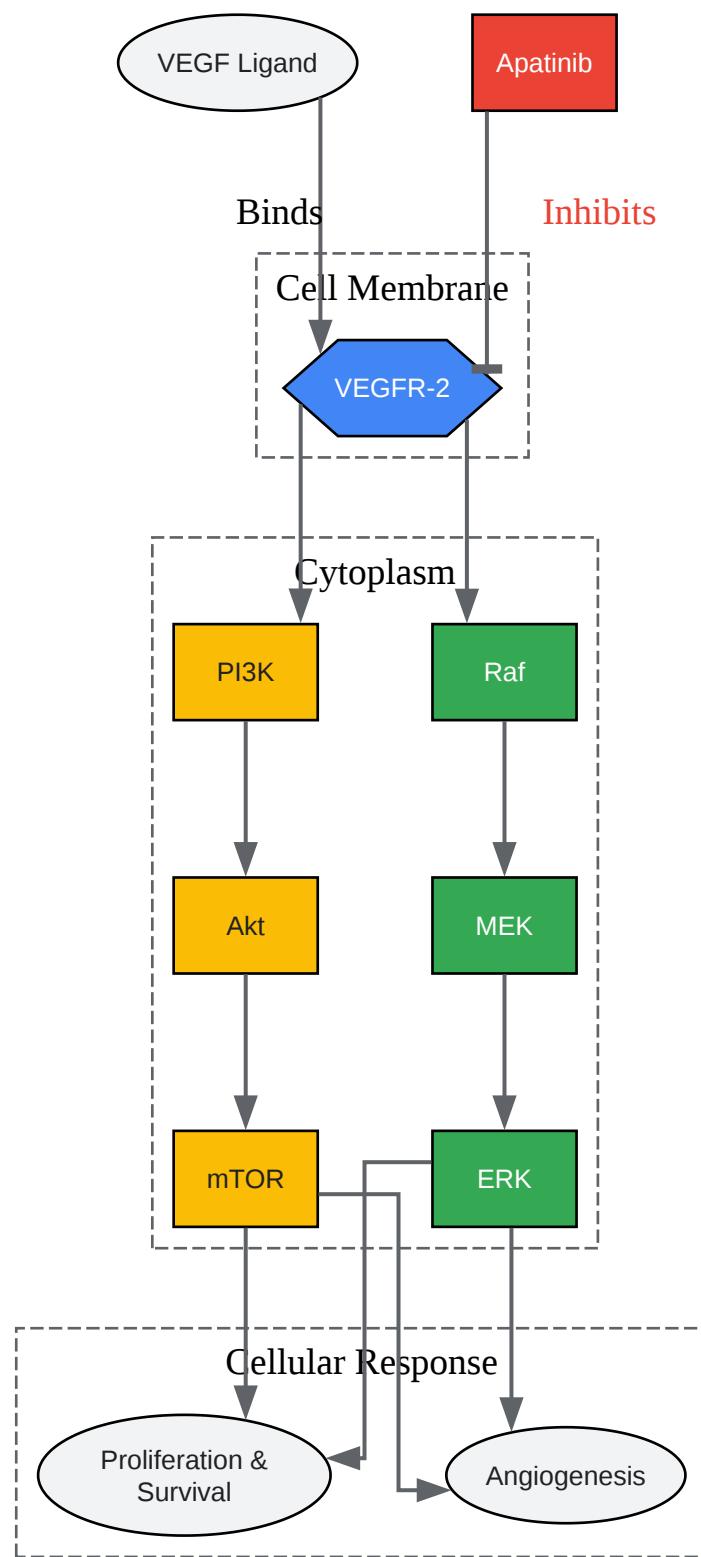
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Audience: Researchers, scientists, and drug development professionals.

Introduction **Apatinib** is an orally administered, small-molecule tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).^{[1][2]} VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth, invasion, and metastasis.^{[3][4]} By inhibiting VEGFR-2, **Apatinib** blocks downstream signaling pathways, leading to a reduction in tumor-associated angiogenesis and suppression of tumor growth.^{[3][5]} It also exhibits mild inhibitory effects on other tyrosine kinases such as c-Kit and c-SRC.^{[1][3]} Preclinical xenograft mouse models are indispensable tools for evaluating the *in vivo* efficacy and mechanism of action of anti-cancer agents like **Apatinib**.^[6] This document provides a detailed experimental design and comprehensive protocols for conducting an **Apatinib** xenograft study.

Mechanism of Action: VEGFR-2 Signaling Inhibition

VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.^[7] This activation initiates multiple downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MEK/ERK (MAPK) pathways.^{[7][8][9]} These pathways promote endothelial cell proliferation, migration, and survival, which are key steps in angiogenesis.^{[4][7]} **Apatinib** competitively binds to the intracellular ATP-binding site of VEGFR-2, inhibiting its autophosphorylation and effectively blocking these downstream signals.^{[2][10]}

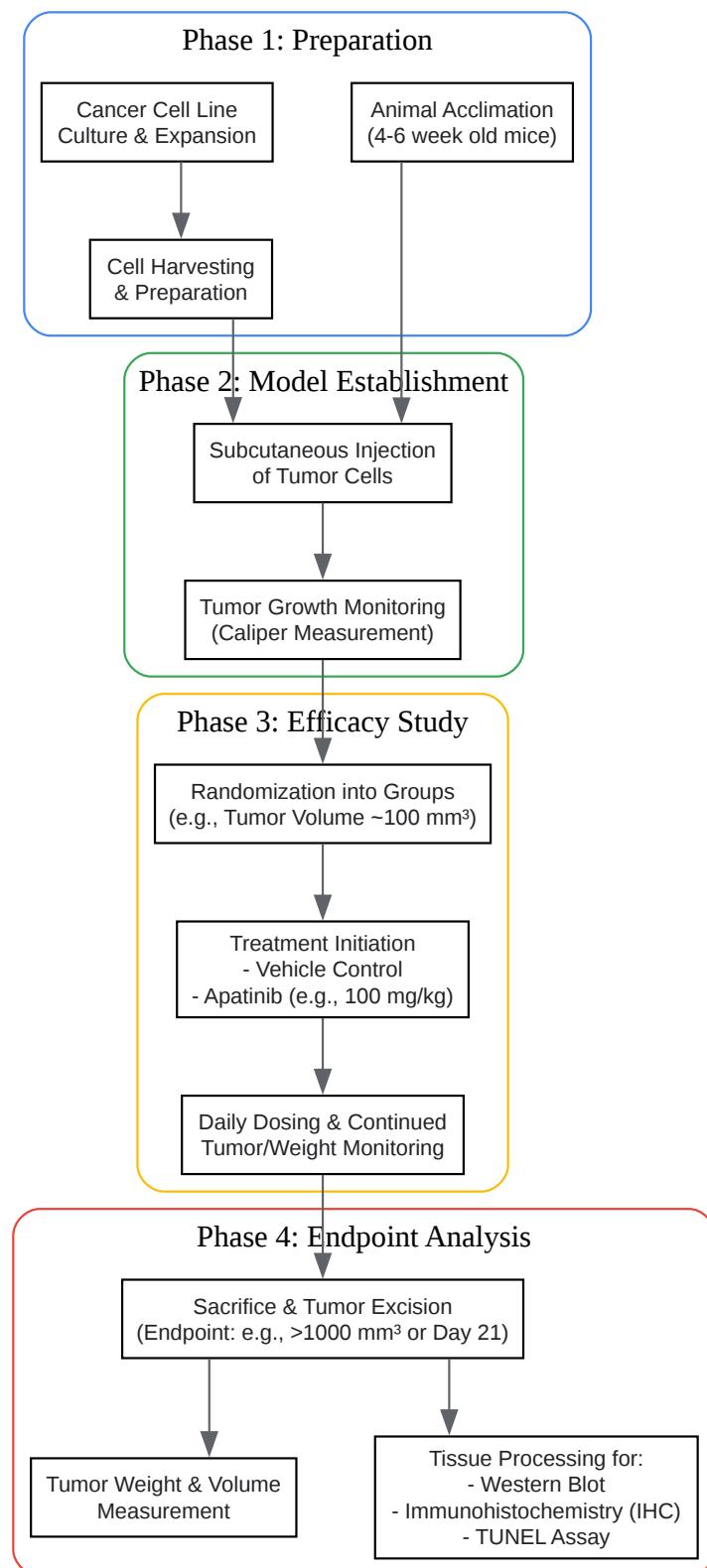


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Caption: Apatinib inhibits VEGFR-2, blocking MAPK and PI3K/Akt pathways.

Experimental Design and Workflow

A typical *in vivo* efficacy study using a xenograft model involves several distinct phases, from initial cell culture to final tissue analysis. The workflow ensures systematic data collection and humane treatment of animal subjects.

[Click to download full resolution via product page](#)**Caption:** Standard workflow for an **Apatinib** xenograft efficacy study.

Experimental Protocols

Protocol 1: Establishing the Subcutaneous Xenograft Model

- Cell Culture: Culture human cancer cells (e.g., A549 lung cancer, gastric cancer cell lines) in the recommended complete medium until they reach 70-80% confluence.[11]
- Cell Preparation:
 - Harvest cells using trypsin-EDTA and wash twice with sterile, ice-cold phosphate-buffered saline (PBS).[11]
 - Perform a cell count using a hemocytometer and assess viability with trypan blue staining; viability should exceed 90%. [11][12]
 - Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 3×10^7 cells/mL. Keep the cell suspension on ice.[11]
- Animal Handling:
 - Use 4-6 week old immunocompromised mice (e.g., athymic nude or SCID mice).[11]
 - Allow mice to acclimate for at least 3-5 days before the experiment.[11]
- Injection:
 - Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
 - Sterilize the injection site on the lower flank of the mouse with an ethanol wipe.[11]
 - Using a 1-mL syringe with a 27- or 30-gauge needle, subcutaneously inject 100 μ L of the cell suspension (containing 3×10^6 cells).[11]
- Tumor Monitoring:
 - Monitor the mice twice weekly for tumor formation.[13]

- Once tumors are palpable, begin measuring the length (L) and width (W) with digital calipers.[14]
- Calculate tumor volume (mm³) using the formula: Volume = (W² x L) / 2.[11][13][15]
- Randomize mice into treatment groups when the average tumor volume reaches approximately 50-100 mm³.[11][14]

Protocol 2: Apatinib Preparation and Administration

- Vehicle Preparation: Prepare a vehicle solution for suspending **Apatinib**. A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water.
- Apatinib** Suspension:
 - Weigh the required amount of **Apatinib** powder based on the dosing schedule (e.g., 100 mg/kg).[16]
 - Suspend the powder in the prepared vehicle to the desired final concentration (e.g., 10 mg/mL for a 20g mouse receiving a 200 µL gavage volume).
 - Ensure the suspension is homogenous by vortexing or sonicating before each use. Prepare fresh daily.
- Administration:
 - Administer the **Apatinib** suspension or vehicle control to the respective mouse groups once daily via oral gavage.[16][17]
 - Carefully insert the gavage needle into the esophagus to avoid injury.
 - Monitor the body weight of each mouse at least twice weekly as an indicator of systemic toxicity.

Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis

This protocol is for analyzing protein expression in paraffin-embedded tumor sections.

- Tissue Processing:
 - Fix freshly excised tumor tissue in 10% neutral buffered formalin for 24 hours.[18]
 - Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 85%, 95%, 100%) and clear with xylene.[19]
 - Embed the tissue in paraffin wax and cut 4-5 μ m sections onto slides.
- Staining Procedure:
 - Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol to water.[20]
 - Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in an appropriate buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 8.0) and heating (e.g., microwave or pressure cooker).[19]
 - Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[20]
 - Primary Antibody Incubation: Incubate slides with the primary antibody (e.g., anti-CD31 for microvessel density, anti-Ki-67 for proliferation) diluted in antibody diluent overnight at 4°C in a humidified chamber.[19][21]
 - Secondary Antibody & Detection: Wash slides with PBS-T (PBS with 0.05% Tween-20). [20] Apply an HRP-conjugated secondary antibody for 1 hour. Detect the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.[20]
 - Counterstaining & Mounting: Counterstain nuclei with hematoxylin, dehydrate the slides, and mount with a permanent mounting medium.[20]
- Analysis: Capture images using a bright-field microscope. Quantify the staining intensity or the percentage of positive cells using image analysis software (e.g., ImageJ).

Protocol 4: Western Blot for Protein Expression

- Lysate Preparation:
 - Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
 - Homogenize a small piece of tumor tissue (~50 mg) in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[22][23]
 - Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[23]
 - Collect the supernatant and determine the protein concentration using a BCA assay.[22]
- Electrophoresis and Transfer:
 - Denature 15-30 µg of protein per sample by boiling in 2x SDS sample buffer for 5-10 minutes.[22]
 - Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[22]
 - Primary Antibody: Incubate the membrane with primary antibodies (e.g., anti-p-VEGFR2, anti-t-VEGFR2, anti-p-Akt, anti-t-Akt, anti-β-actin) overnight at 4°C.[22]
 - Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22]
- Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Protocol 5: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[24][25]

- Sample Preparation: Use paraffin-embedded tissue sections prepared as described in the IHC protocol (Protocol 3, Step 1).
- Staining Procedure:
 - Deparaffinization and Rehydration: Follow the same procedure as for IHC.[26]
 - Permeabilization: Incubate sections with Proteinase K solution (20 µg/mL) for 15 minutes at room temperature to allow enzyme access to the nucleus.[26]
 - TUNEL Reaction: Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP) according to the kit manufacturer's instructions.[25][27]
 - Apply the mixture to the tissue sections and incubate for 60 minutes at 37°C in a dark, humidified chamber.[27]
 - Counterstaining: Wash the slides with PBS. Counterstain all nuclei with a DNA stain such as DAPI.[27]
 - Mounting: Mount the coverslips using an anti-fade mounting medium.[27]
- Analysis:
 - Visualize the slides using a fluorescence microscope. Apoptotic (TUNEL-positive) nuclei will show green fluorescence, while all nuclei will show blue fluorescence from DAPI.[27]
 - Quantify the apoptotic index by counting the number of TUNEL-positive nuclei and dividing by the total number of nuclei in several random fields.[27]

Data Presentation

Quantitative data should be organized into clear tables for comparison between treatment groups.

Table 1: Dosing Regimen and Animal Grouping

Group	Treatment	Dose (mg/kg)	Route	Schedule	No. of Animals (n)
1	Vehicle Control	N/A	Oral Gavage	Once Daily	8

| 2 | **Apatinib** | 100 | Oral Gavage | Once Daily | 8 |

Table 2: Summary of Tumor Growth Inhibition (Day 21)

Group	Mean Tumor Volume (mm ³) ± SEM	% TGI*	Mean Tumor Weight (g) ± SEM
Vehicle Control	1250 ± 150	N/A	1.3 ± 0.2
Apatinib (100 mg/kg)	480 ± 95	61.6%	0.5 ± 0.1

*TGI (Tumor Growth Inhibition) = [1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Control)] x 100%

Table 3: Summary of Biomarker Analysis (IHC)

Group	Ki-67 Positive Cells (%) ± SEM	CD31+ Microvessel Density (vessels/field) ± SEM
Vehicle Control	75 ± 8	45 ± 5

| **Apatinib** (100 mg/kg) | 28 ± 5 | 15 ± 3 |

Table 4: Quantification of Apoptosis (TUNEL Assay)

Group	Apoptotic Index (%) \pm SEM
Vehicle Control	3.5 \pm 0.9

| Apatinib (100 mg/kg) | 18.2 \pm 2.5 |

Logical Relationship of Apatinib's Anti-Tumor Effect

The administration of **Apatinib** initiates a cascade of biological events that culminate in the inhibition of tumor growth. This logical flow connects the drug's molecular action to the macroscopic therapeutic outcome.



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Caption: Logical flow from **Apatinib** administration to tumor growth inhibition.

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